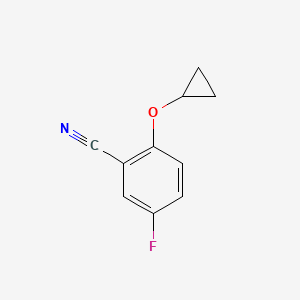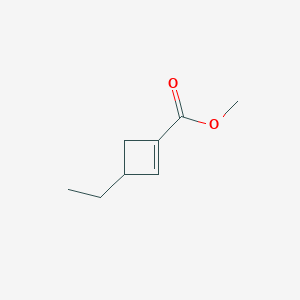
1-Benzoyloxy-3-bromopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyloxy-3-bromopropan-2-ol is an organic compound with the molecular formula C10H13BrO2. It is a bromohydrin, which means it contains both a bromine atom and a hydroxyl group attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyloxy-3-bromopropan-2-ol can be synthesized through the reaction of benzoyl chloride with 3-bromo-1,2-propanediol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyloxy-3-bromopropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-benzoyloxy-2-propanol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-benzoyloxy-3-bromopropan-2-one.
Reduction: The compound can be reduced to remove the bromine atom, forming 1-benzoyloxypropan-2-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: 1-Benzoyloxy-2-propanol.
Oxidation: 1-Benzoyloxy-3-bromopropan-2-one.
Reduction: 1-Benzoyloxypropan-2-ol.
Applications De Recherche Scientifique
1-Benzoyloxy-3-bromopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzoyloxy-3-bromopropan-2-ol involves its reactivity as a bromohydrin. The bromine atom and hydroxyl group make it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, which are essential for the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-Bromo-2-propanol: A secondary alcohol with similar reactivity but lacks the benzoyloxy group.
3-Bromo-1-propanol: Another bromohydrin with a different substitution pattern.
1-Benzoyloxy-2-propanol: A related compound where the bromine atom is replaced by a hydroxyl group
Uniqueness: Its structure allows for a wide range of chemical transformations, making it a valuable compound in various fields of study .
Propriétés
Numéro CAS |
62522-73-0 |
|---|---|
Formule moléculaire |
C10H11BrO3 |
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(3-bromo-2-hydroxypropyl) benzoate |
InChI |
InChI=1S/C10H11BrO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clé InChI |
WPROCBDMOWIRCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


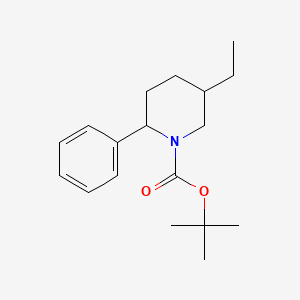
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
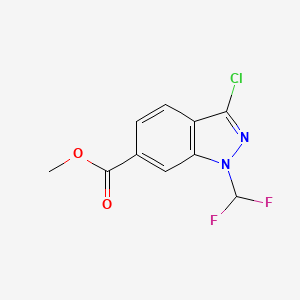

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
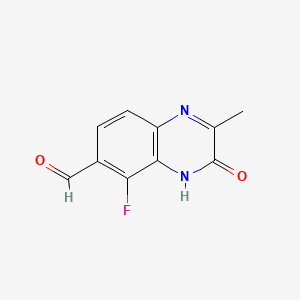


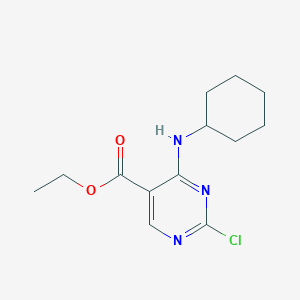
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

